An In-depth Technical Guide to the Chemical Structure Analysis of 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one
An In-depth Technical Guide to the Chemical Structure Analysis of 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one. In the absence of extensive published data for this specific molecule, this guide synthesizes foundational principles of analytical chemistry with spectral data from analogous structures to present a robust analytical workflow. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities, particularly those involving substituted pyridinone scaffolds.
Introduction: The Rationale for a Multi-faceted Analytical Approach
The structural confirmation of a newly synthesized molecule is a cornerstone of chemical research and drug development. For a molecule such as 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one, which incorporates multiple functional moieties—a dihydropyridinone ring, an aminophenyl group, and a benzylic linkage—a multi-technique analytical approach is not merely recommended, but essential. Each analytical method provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous assignment.
This guide will detail the strategic application of four key spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecular formula and fragmentation patterns.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the conjugated systems of the molecule.
The causality behind the selection of these techniques lies in their complementary nature. While NMR provides the detailed "skeleton" of the molecule, MS confirms its overall mass, and FTIR and UV-Vis spectroscopy provide crucial information about the "flesh" – the functional groups and electronic systems that dictate the molecule's chemical properties.
Predicted Physicochemical Properties
A preliminary in-silico analysis of 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one provides a theoretical foundation for its analytical characterization.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [PubChem]([Link] |
| Molecular Weight | 200.24 g/mol | [PubChem]([Link] |
| Monoisotopic Mass | 200.09496 Da | [PubChem]([Link] |
| XlogP | 1.2 | [PubChem]([Link] |
Synthesis Pathway (Hypothetical)
A plausible synthetic route to 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one could involve the N-alkylation of 1,2-dihydropyridin-2-one with 3-nitrobenzyl bromide, followed by the reduction of the nitro group to an amine. This two-step process is a common strategy for the synthesis of N-substituted pyridinones.
Caption: A potential two-step synthesis of the target compound.
Spectroscopic Analysis Workflow
The following workflow outlines a systematic approach to the structural elucidation of 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one.
Caption: Integrated workflow for spectroscopic analysis.
Detailed Spectroscopic Methodologies and Predicted Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[1] For 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are crucial.
5.1.1. Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with amine and amide protons, as it slows down their exchange with water.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
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Typical parameters: 400 or 500 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds.
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Integrate all signals to determine the relative number of protons.
-
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: 100 or 125 MHz, several hundred to a few thousand scans may be required due to the low natural abundance of ¹³C.
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2D NMR Acquisition (if necessary for unambiguous assignment):
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COSY (Correlation Spectroscopy): To identify proton-proton couplings, revealing which protons are adjacent to each other.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with the carbon to which it is directly attached.
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5.1.2. Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-6.5 | m | 4H | Aromatic protons (aminophenyl) | The aminophenyl group protons will appear in the aromatic region, with splitting patterns influenced by their relative positions. |
| ~7.4 | dt | 1H | H-4 (dihydropyridinone) | Coupled to H-3 and H-5. |
| ~6.5 | dd | 1H | H-6 (dihydropyridinone) | Coupled to H-5. |
| ~6.1 | d | 1H | H-3 (dihydropyridinone) | Coupled to H-4. |
| ~5.9 | m | 1H | H-5 (dihydropyridinone) | Coupled to H-4 and H-6. |
| ~5.2 | s | 2H | -CH₂- (benzylic) | Singlet due to no adjacent protons. The chemical shift is downfield due to the adjacent nitrogen and aromatic ring. |
| ~5.0 | s | 2H | -NH₂ | The amine protons will likely appear as a broad singlet and may exchange with D₂O. |
5.1.3. Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O (amide) | The carbonyl carbon of the dihydropyridinone ring will be significantly downfield. |
| ~148 | Aromatic C-NH₂ | The carbon attached to the amine group will be shifted downfield. |
| ~140-120 | Aromatic and dihydropyridinone carbons | The remaining sp² hybridized carbons of both rings will appear in this region. |
| ~50 | -CH₂- (benzylic) | The benzylic carbon will be in the aliphatic region but shifted downfield by the adjacent nitrogen. |
Mass Spectrometry (MS)
MS provides the molecular weight and can offer structural information through the analysis of fragmentation patterns.[2] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[3]
5.2.1. Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4] A small amount of formic acid can be added to promote protonation for positive ion mode.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed.
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Tandem MS (MS/MS): If further structural confirmation is needed, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
5.2.2. Predicted Mass Spectrum
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[M+H]⁺: The most prominent peak is expected at m/z 201.10, corresponding to the protonated molecule (C₁₂H₁₃N₂O⁺).
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Key Fragment Ions:
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m/z 107: This would correspond to the aminobenzyl cation [H₂NC₆H₄CH₂]⁺, resulting from the cleavage of the N-CH₂ bond. This is a very common and stable fragment for N-benzyl compounds.
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m/z 93: Loss of the benzyl group could lead to a fragment corresponding to protonated 1,2-dihydropyridin-2-one.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the presence of specific functional groups.[5]
5.3.1. Experimental Protocol: FTIR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a simple and rapid method for solid samples.[6]
-
Background Scan: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
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Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
5.3.2. Predicted FTIR Spectrum
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch (two bands) | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic and vinylic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (benzylic CH₂) |
| ~1660 | C=O stretch (amide I) | Amide (dihydropyridinone) |
| ~1600 and ~1475 | C=C stretch | Aromatic and dihydropyridinone rings |
| ~1590 | N-H bend | Primary amine (-NH₂) |
| ~1250 | C-N stretch | Aromatic amine and amide |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-systems within the molecule.[7]
5.4.1. Experimental Protocol: UV-Vis Analysis
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading below 1.5.[8]
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Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
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Sample Measurement: Record the UV-Vis spectrum of the sample solution, typically over a range of 200-400 nm.
5.4.2. Predicted UV-Vis Spectrum
The molecule contains two main chromophores: the aminophenyl ring and the dihydropyridinone ring.
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λ_max ~240-250 nm: This absorption is likely due to the π → π* transitions within the aminophenyl group.
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λ_max ~280-310 nm: This longer wavelength absorption is expected from the conjugated system of the 1,2-dihydropyridin-2-one ring. The presence of the nitrogen atom and the carbonyl group influences the electronic transitions.[9]
Data Integration and Structure Confirmation
The final and most critical step is the integration of all spectroscopic data to build a cohesive and self-consistent structural assignment.
Caption: Logical flow for integrating multi-spectroscopic data.
The molecular formula derived from the high-resolution mass spectrum is corroborated by the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by FTIR (amine, amide) are consistent with the chemical shifts and structural fragments deduced from NMR and MS. Finally, the UV-Vis spectrum confirms the presence of the expected chromophoric systems. The combination of these techniques provides a rigorous and validated structural elucidation of 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one.
References
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science, 12(3), 1-2. Retrieved from [Link]
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PubChem. (n.d.). 1-[(3-aminophenyl)methyl]-1,2-dihydropyridin-2-one. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(3-aminophenyl_methyl-1_2-dihydropyridin-2-one]([Link]
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Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
- Kadir, M. A., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 24(2), 1-10.
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Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
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Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
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